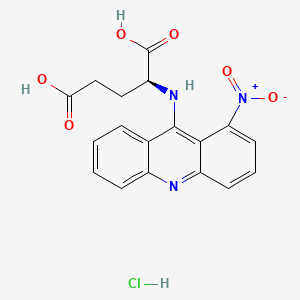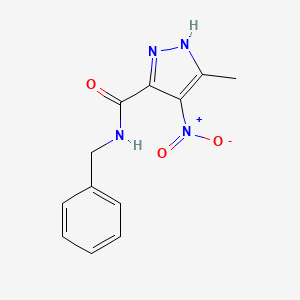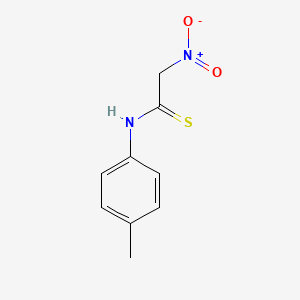
(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a 2,6-dimethylphenyl group and a diphenylmethylidene group. This compound is part of the broader class of phosphines, which are widely used as ligands in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(diphenylmethylidene)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the reaction of dichlorophenylphosphine with methylmagnesium bromide (a Grignard reagent) to form the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The purification of the compound is typically achieved through distillation under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are often employed in cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Coupled Products: Formed in cross-coupling reactions, where the phosphine ligand facilitates the formation of carbon-carbon bonds.
Applications De Recherche Scientifique
(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Mécanisme D'action
The mechanism of action of (2,6-Dimethylphenyl)(diphenylmethylidene)phosphane primarily involves its role as a ligand in catalytic processes. The phosphorus atom coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The electronic and steric properties of the ligand influence the reactivity and selectivity of the catalytic process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
Dimethylphenylphosphine: Similar to (2,6-Dimethylphenyl)(diphenylmethylidene)phosphane but with two methyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness
This compound is unique due to the presence of both 2,6-dimethylphenyl and diphenylmethylidene groups, which provide distinct electronic and steric properties. These properties make it a versatile ligand in various catalytic processes, offering different reactivity and selectivity compared to other phosphine ligands .
Propriétés
| 85320-16-7 | |
Formule moléculaire |
C21H19P |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
benzhydrylidene-(2,6-dimethylphenyl)phosphane |
InChI |
InChI=1S/C21H19P/c1-16-10-9-11-17(2)20(16)22-21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15H,1-2H3 |
Clé InChI |
GGZKXGGYXJGGCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/no-structure.png)


![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)

![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)
